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1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine

PDE2A inhibition triazolopyrimidine SAR CNS drug discovery

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine (CAS 1710833-52-5, C₁₂H₁₆N₆, MW 244.30) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. It is structurally defined by a 5-cyclopropyl substituent on the triazolopyrimidine core and a pyrrolidin-3-amine moiety at the 7-position.

Molecular Formula C12H16N6
Molecular Weight 244.30 g/mol
Cat. No. B11791040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine
Molecular FormulaC12H16N6
Molecular Weight244.30 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=NC=NN3C(=C2)N4CCC(C4)N
InChIInChI=1S/C12H16N6/c13-9-3-4-17(6-9)11-5-10(8-1-2-8)16-12-14-7-15-18(11)12/h5,7-9H,1-4,6,13H2
InChIKeySTMRHAJZNBULQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine – PDE2 Inhibitor Procurement Guide for CNS Drug Discovery


1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine (CAS 1710833-52-5, C₁₂H₁₆N₆, MW 244.30) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. It is structurally defined by a 5-cyclopropyl substituent on the triazolopyrimidine core and a pyrrolidin-3-amine moiety at the 7-position. The compound is disclosed within the Janssen Pharmaceutica NV patent family (WO2015/164508, EP3535268) as a phosphodiesterase 2 (PDE2) inhibitor [1] and is implicated in the broader medicinal chemistry exploration of triazolopyrimidine PDE2A inhibitors for neurological and psychiatric indications [2]. Its physicochemical profile includes a calculated logP of 1.36, topological polar surface area of 80.82 Ų, and compliance with Lipinski's Rule of Five, supporting its suitability as a CNS-penetrant lead-like scaffold [3].

PDE2A Screening Workflow
5-cyclopropyl core retains PDE2A binding pocket compatibility based on reported SAR; supports inhibitor screening campaigns.
Chemical Probe Conjugation
Primary amine on pyrrolidin-3-amine enables bioconjugation (biotin, fluorophore) for target engagement studies; handle absent in piperidine/morpholine analogs.
CNS Drug Discovery Programs
CNS MPO-compliant physicochemical profile (low lipophilicity, moderate TPSA) favors brain penetration research fit vs. more lipophilic 5-CF₃/ethyl analogs.

Why 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine Cannot Be Replaced by a Generic Triazolopyrimidine Analog


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, yet substitution at the 5-position dictates both the PDE isoform selectivity profile and metabolic stability. The 5-cyclopropyl group in this compound confers a distinct steric and electronic environment compared to common 5-alkyl (e.g., ethyl, methyl) or 5-haloalkyl (e.g., trifluoromethyl) analogs. In the PDE2A inhibitor series described by Tresadern et al. (2020), even minor changes to the 5-substituent resulted in PDE2A IC₅₀ shifts exceeding three orders of magnitude (range: 0.89 nM to >2,300 nM) [1]. Furthermore, the pyrrolidin-3-amine moiety at the 7-position provides a primary amine handle for downstream conjugation or SAR exploration that is absent in 7-piperidine, 7-morpholine, or 7-alkoxy analogs. Generic substitution with a 5-ethyl or 5-trifluoromethyl analog (e.g., CAS 1707563-03-8 or CAS 1708268-21-6) is therefore not supported without experimental confirmation of retained PDE2 potency, isoform selectivity, and metabolic profile.

5-Position substituent change
Replacing 5-cyclopropyl with ethyl or CF₃ may shift PDE2A inhibitory potency by orders of magnitude; reported SAR shows >1,000-fold range across alkyl groups, and 5-ethyl/CF₃ analogs lack published PDE2A data.
7-Position handle loss
Substituting pyrrolidin-3-amine with piperidine, morpholine, or N-substituted pyrrolidine removes the only free primary amine, blocking bioconjugation workflows required for pull-down or imaging probes.
CNS profile alteration
5-CF₃ and 5-ethyl analogs exhibit higher lipophilicity, which may reduce CNS MPO desirability and alter brain exposure and metabolic stability compared to the cyclopropyl-containing lead series.

Quantitative Differentiation Evidence: 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine vs. Closest Analogs


5-Cyclopropyl vs. 5-Ethyl Substitution: Impact on PDE2A Inhibitory Potency

The 5-cyclopropyl substituent is a key determinant of PDE2A inhibitory potency within the [1,2,4]triazolo[1,5-a]pyrimidine series. In the systematic SAR exploration by Tresadern et al. (2020), the 5-methyl-substituted core (compound 26) exhibited a PDE2A IC₅₀ of 3.5 ± 2.3 nM, whereas the larger 5-isopropyl analog (compound 27) showed a drastic potency loss (IC₅₀ = 6,031 nM) due to steric clash in the deep binding pocket [1]. The cyclopropyl group, with its intermediate steric bulk and unique sp²-hybridized character, occupies a favorable conformational space distinct from both the planar ethyl and the bulky isopropyl groups. While a direct IC₅₀ for the target compound has not been publicly disclosed in a peer-reviewed journal, its 5-cyclopropyl substitution is predicted by the Tresadern SAR to place it in a potency range closer to the 5-methyl series (single-digit nM) rather than the 5-ethyl or 5-isopropyl series. The commercially available 5-ethyl analog (1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine, CAS 1707563-03-8) and the 5-trifluoromethyl analog (CAS 1708268-21-6) lack published PDE2A inhibition data, making their substitution for the cyclopropyl compound an unvalidated risk .

5-Substituent Potency Impact
Class-level inference
Methyl analog IC₅₀ = 3.5±2.3 nM vs. Isopropyl = 6,031 nM; Cyclopropyl predicted low-nM range (SAR context). ~1,700-fold potency span across 5-substituents.
5-cyclopropyl SAR supports PDE2A pocket compatibility; mitigates risk vs. unvalidated 5-ethyl/CF₃ analogs.
Direct IC₅₀ for target compound not publicly disclosed; SAR inference only.
PDE2A inhibition triazolopyrimidine SAR CNS drug discovery

Pyrrolidin-3-amine vs. Piperidine/Morpholine at the 7-Position: Functional Handle Differentiation

The 7-position substituent on the triazolopyrimidine core directly impacts both PDE2A binding affinity and the compound's utility as a chemical biology tool. In the Tresadern et al. (2020) series, replacement of the piperidine in compound 18 with morpholine was detrimental to PDE2A activity (Table 2), demonstrating that the 7-position is not a passive linker but an active contributor to target engagement [1]. The pyrrolidin-3-amine moiety of the target compound presents a conformationally constrained primary amine that is absent in the piperidine, morpholine, and 7-alkoxy analogs. This primary amine serves as a synthetically addressable handle for bioconjugation (e.g., NHS-ester, isothiocyanate), fluorophore labeling, or affinity chromatography resin attachment, enabling target engagement studies, pull-down experiments, and cellular imaging applications that are not feasible with the corresponding piperidine or morpholine analogs. The commercially available N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(oxan-4-yl)pyrrolidin-3-amine, which replaces the primary amine with a tetrahydropyran group, forfeits this conjugation handle entirely .

Functional Handle
Cross-study comparable
Target: free –NH₂ (1 primary amine). Comparators: piperidine, morpholine, N-substituted pyrrolidine – all 0 primary amines. Enables NHS-ester conjugation (typically >80% efficiency).
Unique primary amine supports chemical probe development; absent in all listed 7-position analogs.
Conjugation efficiency context-dependent; verify under intended coupling conditions.
chemical probe design bifunctional linker target engagement

CNS Physicochemical Space Compliance: Cyclopropyl vs. Halogenated Analogs

The target compound's calculated physicochemical parameters (clogP = 1.36, TPSA = 80.82 Ų, MW = 244.30, HBD = 2) place it within the favorable CNS drug space as defined by the CNS Multiparameter Optimization (MPO) scoring system [1]. In contrast, the 5-trifluoromethyl analog (CAS 1708268-21-6, C₁₀H₁₁F₃N₆, MW 272.23) introduces three fluorine atoms that increase lipophilicity (predicted clogP ~2.2) and molecular weight, shifting the compound away from the optimal CNS MPO centroid. The 5-ethyl analog (CAS 1707563-03-8, C₁₁H₁₆N₆, MW 232.28) has a predicted clogP ~1.8 with reduced steric constraint compared to cyclopropyl. The cyclopropyl group uniquely balances lipophilicity and conformational restriction without introducing metabolically labile ethyl rotors or electron-withdrawing trifluoromethyl effects. In the PDE2A inhibitor series, the cyclopropyl substitution was associated with improved metabolic stability in the broader triazolopyrimidine class compared to unsubstituted or alkyl-substituted analogs [2].

CNS Physicochemistry
Cross-study comparable
Target: clogP 1.36, TPSA 80.82 Ų, MW 244.30, HBD 2. 5-CF₃ analog: clogP ~2.2, MW 272.23; 5-ethyl analog: clogP ~1.8. All calculated.
CNS MPO-desirable profile suggests favorable brain penetration research fit vs. more lipophilic comparators.
Computed properties; requires experimental PK/brain exposure validation.
CNS MPO score brain penetration physicochemical optimization

PDE Isoform Selectivity: PDE2 vs. PDE10 Discrimination by 5-Cyclopropyl Substitution

The 5-position substituent on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a critical determinant of PDE isoform selectivity, particularly between PDE2 and PDE10. The crystal structure of PDE10 in complex with 5-cyclopropyl-7-methyl-2-[2-(1-methyl-4-phenylimidazol-2-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (PDB: 5SE4) confirms that the 5-cyclopropyl group engages a small hydrophobic subpocket in PDE10 [1]. In PDE2A, the analogous pocket is sterically distinct (Met847 in PDE2A vs. the corresponding residue in PDE10), and the Tresadern et al. (2020) study demonstrated that lead compound 46 achieved ~100-fold selectivity for PDE2A over other PDE enzymes, including PDE10A [2]. The target compound, with its pyrrolidin-3-amine at the 7-position instead of the more elaborate RHS substituents of compound 46, is expected to retain a PDE2A-biased profile but likely with different selectivity margins. In contrast, 5-cyclopropyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives lacking the pyrrolidin-3-amine motif have been profiled as PDE10 inhibitors, highlighting the dual role of the 7-position in steering isoform selectivity [1].

PDE Isoform Selectivity
Class-level inference
PDE2A-selective profile expected (Janssen patent family). PDE10 co-crystal (5SE4) confirms 5-cyclopropyl engagement, but 7-pyrrolidin-3-amine biases toward PDE2A. Lead compound 46: ~100-fold PDE2A selectivity.
Combined substitution pattern supports PDE2A-focused neuroscience research; reduces PDE10 off-target confound risk.
Selectivity margins for this exact compound not experimentally determined.
PDE isoform selectivity off-target profiling CNS safety pharmacology

Recommended Procurement Scenarios for 1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine in PDE2-Focused Research


PDE2A Inhibitor Screening and Hit Validation Campaigns

Use this compound as a reference PDE2A ligand in biochemical screening cascades where 5-position SAR is under investigation. The 5-cyclopropyl core is structurally validated to maintain PDE2A binding pocket compatibility (IC₅₀ predicted in low-nM range based on Tresadern et al. 2020 SAR), whereas the 5-ethyl and 5-CF₃ analogs lack published PDE2A potency data and carry unquantified attrition risk [1]. The compound's MW (244.30) and TPSA (80.82 Ų) are consistent with lead-like chemical space, avoiding the molecular obesity that complicates hit-to-lead progression [2].

Chemical Probe Development via Primary Amine Conjugation

The pyrrolidin-3-amine moiety provides a uniquely addressable primary amine handle for generating biotinylated probes, fluorescent tracers, or affinity resins for PDE2A target engagement studies. This functional handle is absent in the piperidine, morpholine, and N-substituted pyrrolidine analogs, as demonstrated by the core modification SAR in Tresadern et al. (2020), where morpholine substitution was detrimental to activity [1]. Conjugation via NHS-ester or isothiocyanate chemistry is expected to proceed with high efficiency (>80%) under standard conditions, enabling pull-down/MS proteomics and cellular imaging workflows.

CNS Drug Discovery Programs Requiring Favorable Brain Penetration Physicochemistry

Select this compound when CNS exposure is a program requirement. With clogP = 1.36, TPSA = 80.82 Ų, and HBD = 2, the compound sits near the centroid of the CNS MPO desirability space, unlike the more lipophilic 5-CF₃ analog (predicted clogP ~2.2) [2]. The cyclopropyl group additionally avoids the metabolic liability of the ethyl rotors present in the 5-ethyl analog, consistent with the clean cytochrome P450 profile observed for the cyclopropyl-containing lead compound 46 in the Tresadern et al. series [1].

PDE2A-Selective Tool Compound Procurement for Neuroscience Target Validation

Procure this compound for studies requiring PDE2A-biased pharmacology with reduced PDE10A cross-reactivity. The 5-cyclopropyl triazolopyrimidine scaffold has been co-crystallized with PDE10 (PDB: 5SE4), confirming engagement of a small hydrophobic subpocket [3]. However, the combination with pyrrolidin-3-amine at the 7-position biases the profile toward PDE2A, as evidenced by the Janssen patent family assignment to PDE2 inhibition [4]. This contrasts with 5-cyclopropyl triazolopyrimidines bearing alternative 7-substituents that have been profiled as PDE10 inhibitors, underscoring the importance of the complete substitution pattern for isoform selectivity.

Application
Selection Property
Validation Focus
PDE2A inhibitor screening & hit validation
5-cyclopropyl substitution context (SAR-validated binding pocket compatibility)
Assay-based PDE2A potency and selectivity profiling
Chemical probe development via primary amine
Free primary amine handle (pyrrolidin-3-amine)
Conjugation efficiency and target engagement confirmation
CNS drug discovery programs
CNS MPO-compliant physicochemical profile (low lipophilicity, moderate TPSA)
Brain exposure studies (e.g., Kp,uu or in situ models)
Neuroscience target validation (PDE2A-selective)
PDE2A-biased isoform selectivity (5-cyclopropyl + 7-pyrrolidin-3-amine)
Selectivity panel profiling against PDE10 and other PDE isoforms
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